3-(3,4-Difluorophenyl)oxolan-3-ol
Description
3-(3,4-Difluorophenyl)oxolan-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring and a 3,4-difluorophenyl substituent. The presence of fluorine atoms on the aromatic ring enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCRCRUHLSFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following oxolan-3-ol derivatives are critical for comparative analysis:
3-(2,3-Dimethylphenyl)oxolan-3-ol
- Substituents : 2,3-Dimethylphenyl group.
- Key Differences: The methyl groups increase steric bulk and electron-donating effects compared to fluorine. Both compounds are discontinued, suggesting challenges in synthesis or stability .
4-(3-Hydroxyphenyl)oxolan-3-ol
- Substituents : 3-Hydroxyphenyl group.
- Key Differences :
MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
Comparative Data Table
Key Research Findings
Fluorine vs. Methyl Substitution :
- Fluorinated analogs exhibit higher metabolic stability due to C-F bond strength, whereas methylated analogs may suffer faster demethylation in vivo .
- The 3,4-difluorophenyl group in oxolan-3-ol derivatives likely improves blood-brain barrier penetration compared to polar hydroxyl or bulky methyl groups .
Discontinuation of Analogs :
- Both this compound and 3-(2,3-Dimethylphenyl)oxolan-3-ol are listed as discontinued, possibly due to synthetic challenges (e.g., regioselective fluorination) or instability under storage conditions .
Biological Relevance: The 3,4-difluorophenyl motif is prevalent in MCHR1 antagonists, suggesting its utility in central nervous system-targeted drugs.
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